3-(Benzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

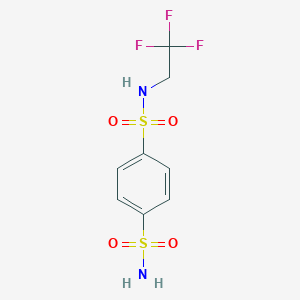

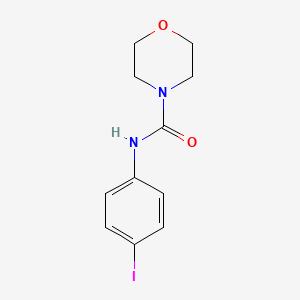

The compound “3-(Benzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline” is a complex organic molecule that contains a quinoline core, which is a type of nitrogen-containing heterocycle . It also contains a benzenesulfonyl group, a methoxy group, and a pyrrolidin-1-yl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the quinoline core, followed by the addition of the benzenesulfonyl, methoxy, and pyrrolidin-1-yl groups . The exact methods and conditions would depend on the specific reactions involved .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinoline core would provide a rigid, planar structure, while the benzenesulfonyl, methoxy, and pyrrolidin-1-yl groups would add complexity and potentially introduce stereochemistry .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the benzenesulfonyl group might be susceptible to nucleophilic substitution reactions, while the methoxy group could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

Quinoline derivatives, including those similar to 3-(Benzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline, are key scaffolds in organic synthesis, showing a wide range of biological and chemical properties. They have been synthesized through various methods, including facile synthesis techniques for pyrrolo[2,3-c]quinoline derivatives, indicating the compound's role in the development of new synthetic pathways (Molina, Alajarín, & Sánchez-Andrada, 1993). Such methodologies often aim at creating compounds with potential biological activity or for further chemical modifications.

Corrosion Inhibition

Quinoline derivatives are known for their anticorrosive properties. They effectively inhibit metallic corrosion, which is crucial in industrial applications, especially in protecting metal surfaces from degradation. The incorporation of functional groups like methoxy and pyrrolidinyl enhances their binding to metal surfaces, forming stable complexes that prevent corrosion (Verma, Quraishi, & Ebenso, 2020).

Anticancer Activity

Certain quinoline derivatives exhibit potent anticancer activities. They are used as parental compounds for synthesizing molecules with anticancer benefits, showing effectiveness against various cancer cell lines. The structural diversity obtained by substituting the quinoline ring system allows for the exploration of new anticancer agents with specific mechanisms of action, including the inhibition of key cellular pathways (Solomon & Lee, 2011).

Antimicrobial and Antiplasmodial Activity

The synthesis of quinoline derivatives linked with sulfonamide moieties has been explored for their antimicrobial properties. These compounds, including those structurally related to this compound, have shown high activity against Gram-positive bacteria, demonstrating their potential as antimicrobial agents ( ). Furthermore, functionalized aminoquinolines have been evaluated for their antiplasmodial and antifungal activities, revealing moderate potency against Plasmodium falciparum strains and certain fungal species, which highlights their therapeutic potential in treating malaria and fungal infections (Vandekerckhove et al., 2015).

Mecanismo De Acción

Target of Action

Compounds with a pyrrolidine ring, such as this one, have been reported to show target selectivity towards various proteins . Quinolone antibiotics, which share a similar structure, primarily target bacterial enzymes like topoisomerase IV and DNA gyrase .

Mode of Action

It’s known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . Quinolones, which are structurally similar, inhibit bacterial nucleic acid synthesis by disrupting the enzymes topoisomerase IV and DNA gyrase .

Biochemical Pathways

Quinolones, which are structurally similar, disrupt the bacterial topoisomerase type ii, inhibiting the catalytic activity of dna gyrase and topoisomerase iv . These enzymes are critical for regulating the chromosomal supercoiling required for DNA synthesis .

Pharmacokinetics

It’s known that the introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, can help modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

It’s known that quinolones cause breakage of bacterial chromosomes , which could be a potential result of this compound’s action given its structural similarity to quinolones.

Action Environment

It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action could potentially be influenced by its molecular environment.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-6-methoxy-4-pyrrolidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-25-15-9-10-18-17(13-15)20(22-11-5-6-12-22)19(14-21-18)26(23,24)16-7-3-2-4-8-16/h2-4,7-10,13-14H,5-6,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQYEFAAFXKTMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]quinoline](/img/structure/B2977732.png)

![4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide](/img/structure/B2977733.png)

![3-(2-methoxyethyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2977738.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2977739.png)

![Methyl[(2-propoxynaphthalen-1-yl)methyl]amine](/img/structure/B2977743.png)